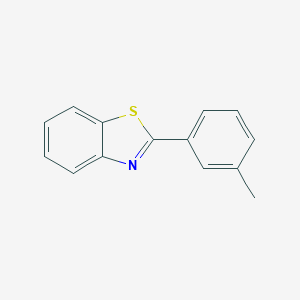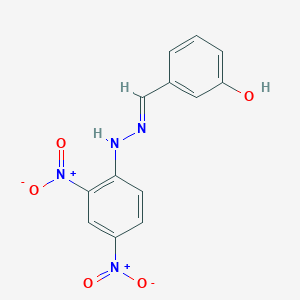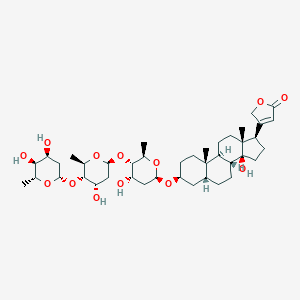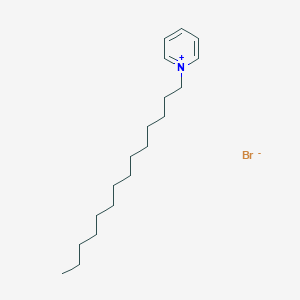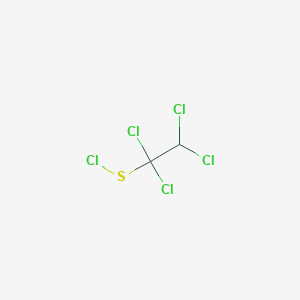
1,1,2,2-Tetrachloroethylsulfenyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrachloroethylsulfenyl chloride, also known as TCESC, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is highly reactive and is primarily used as a reagent in organic synthesis. TCESC is a versatile compound that can be used in a variety of applications, including as a crosslinking agent, a polymerization catalyst, and a reagent for the preparation of sulfenyl chlorides.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetrachloroethylsulfenyl chloride involves the formation of a sulfenyl chloride intermediate, which can undergo various reactions, such as nucleophilic substitution and addition reactions. The highly reactive nature of 1,1,2,2-Tetrachloroethylsulfenyl chloride makes it an effective reagent for these types of reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1,1,2,2-Tetrachloroethylsulfenyl chloride. However, it is known that 1,1,2,2-Tetrachloroethylsulfenyl chloride can react with various biological molecules, such as proteins and nucleic acids, and may have toxic effects on cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,1,2,2-Tetrachloroethylsulfenyl chloride in laboratory experiments is its high reactivity, which allows for efficient and selective reactions. However, 1,1,2,2-Tetrachloroethylsulfenyl chloride is also highly reactive towards air and moisture, which can make it difficult to handle and store. Additionally, 1,1,2,2-Tetrachloroethylsulfenyl chloride is a hazardous substance and should be handled with care.
Zukünftige Richtungen
There are several future directions for the use of 1,1,2,2-Tetrachloroethylsulfenyl chloride in scientific research. One potential area of research is the development of new synthetic methods using 1,1,2,2-Tetrachloroethylsulfenyl chloride as a reagent. Another area of research is the study of the toxic effects of 1,1,2,2-Tetrachloroethylsulfenyl chloride on cells and the development of new methods for its safe handling and storage. Additionally, 1,1,2,2-Tetrachloroethylsulfenyl chloride may have potential applications in the development of new materials and pharmaceuticals.
Synthesemethoden
The synthesis of 1,1,2,2-Tetrachloroethylsulfenyl chloride involves the reaction of tetrachloroethylene with sulfur in the presence of a catalyst. The reaction is typically carried out under high pressure and high temperature conditions. The resulting product is then purified using various methods, such as distillation and chromatography.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrachloroethylsulfenyl chloride is widely used in scientific research as a reagent for the preparation of sulfenyl chlorides. Sulfenyl chlorides are important intermediates in organic synthesis and are used in the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. 1,1,2,2-Tetrachloroethylsulfenyl chloride is also used as a crosslinking agent in the preparation of polymers and as a polymerization catalyst.
Eigenschaften
CAS-Nummer |
1185-09-7 |
|---|---|
Produktname |
1,1,2,2-Tetrachloroethylsulfenyl chloride |
Molekularformel |
C2HCl5S |
Molekulargewicht |
234.4 g/mol |
IUPAC-Name |
1,1,2,2-tetrachloroethyl thiohypochlorite |
InChI |
InChI=1S/C2HCl5S/c3-1(4)2(5,6)8-7/h1H |
InChI-Schlüssel |
LCVOCDOSGJHZFH-UHFFFAOYSA-N |
SMILES |
C(C(SCl)(Cl)Cl)(Cl)Cl |
Kanonische SMILES |
C(C(SCl)(Cl)Cl)(Cl)Cl |
Andere CAS-Nummern |
1185-09-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





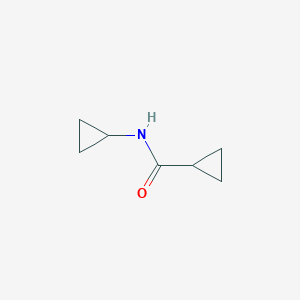
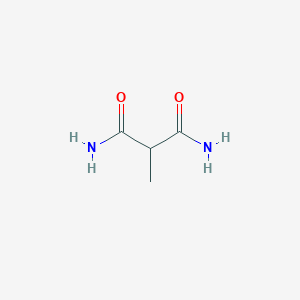
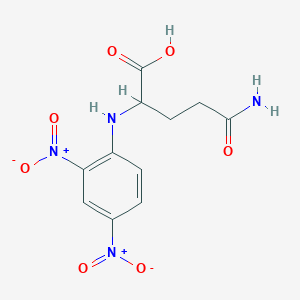
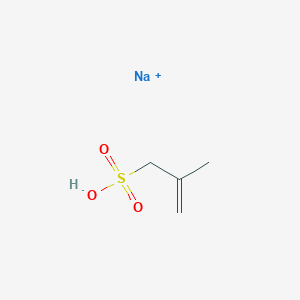

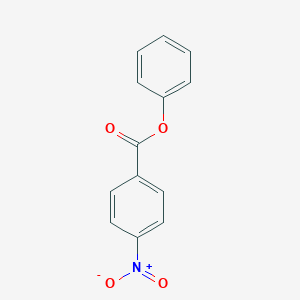

![2-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B75457.png)
